molecular formula C13H12N4O B14305197 N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide CAS No. 124505-30-2

N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide

Cat. No.: B14305197
CAS No.: 124505-30-2
M. Wt: 240.26 g/mol
InChI Key: CPWMOCFOKZSVSY-UHFFFAOYSA-N
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Description

N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzylideneamino group attached to a pyridin-2-yl ring, which is further connected to a formohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide typically involves the reaction of 2-aminopyridine with benzaldehyde to form the intermediate Schiff base, which is then reacted with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have similar synthetic routes and applications.

    3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridin-2-yl group and are synthesized under similar conditions.

Uniqueness

N’-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide is unique due to the presence of the benzylideneamino group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other pyridin-2-yl derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

124505-30-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[[5-(benzylideneamino)pyridin-2-yl]amino]formamide

InChI

InChI=1S/C13H12N4O/c18-10-16-17-13-7-6-12(9-15-13)14-8-11-4-2-1-3-5-11/h1-10H,(H,15,17)(H,16,18)

InChI Key

CPWMOCFOKZSVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CN=C(C=C2)NNC=O

Origin of Product

United States

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